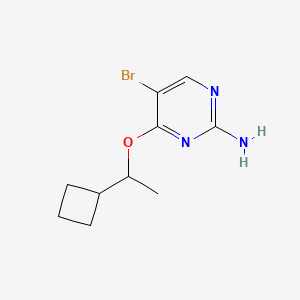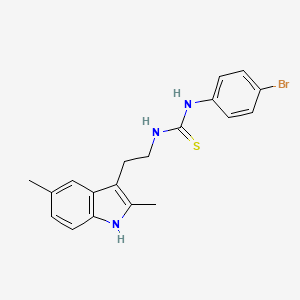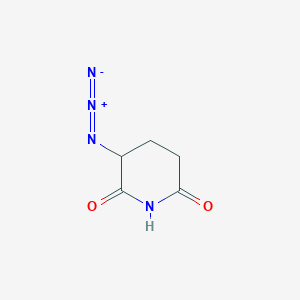
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O7 and its molecular weight is 519.554. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Biological Activities
Antitumor Activity : A study on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones revealed remarkable broad-spectrum antitumor activities. Molecular docking studies indicated these compounds could inhibit growth through mechanisms akin to known antitumor agents (Al-Suwaidan et al., 2016).
Cyclisation Processes : Research demonstrated efficient cyclisation of related compounds, yielding products with potential for further chemical manipulation and evaluation as therapeutic agents (King, 2007).
Structural Studies : Investigations into the structural aspects of amide-containing isoquinoline derivatives showed the formation of gels and crystalline salts under certain conditions, providing insights into the molecular properties of these compounds (Karmakar et al., 2007).
Catecholamine Derivatives : A study focused on the synthesis of N-acylcatecholamines and dihydroisoquinolines from related acetamides, presenting a new route to these compounds with potential biological activities (Niederstein & Peter, 1989).
Antimicrobial and Anticancer Activities : New derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, showing significant promise in these areas (Mehta et al., 2019).
Analgesic and Anti-Inflammatory Activities : Research on enaminoamides synthesized from related compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Yusov et al., 2019).
Molecular Docking and Spectroscopy Studies : A comprehensive study involving DFT, FT-IR, and FT-Raman spectroscopy, along with molecular docking, provided insights into the structure-activity relationships of these compounds, highlighting their potential as inhibitors against specific biological targets (El-Azab et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "Acetic anhydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine in diethyl ether and add hydrochloric acid to form the hydrochloride salt.", "Step 2: Dissolve 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid in diethyl ether and add sodium hydroxide to form the sodium salt.", "Step 3: Add the hydrochloride salt of 3,4-dimethoxyphenethylamine to the sodium salt of 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid and stir for several hours.", "Step 4: Add acetic anhydride to the reaction mixture and stir for several more hours.", "Step 5: Add sodium hydroxide to the reaction mixture to neutralize the excess acetic anhydride.", "Step 6: Extract the product with diethyl ether and wash with water.", "Step 7: Dry the product with sodium chloride and purify by recrystallization." ] } | |
Número CAS |
892264-37-8 |
Nombre del producto |
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide |
Fórmula molecular |
C28H29N3O7 |
Peso molecular |
519.554 |
Nombre IUPAC |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H29N3O7/c1-35-20-14-19(15-21(16-20)36-2)31-27(33)22-7-5-6-8-23(22)30(28(31)34)17-26(32)29-12-11-18-9-10-24(37-3)25(13-18)38-4/h5-10,13-16H,11-12,17H2,1-4H3,(H,29,32) |
Clave InChI |
XLAOVVJJOOMHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2812707.png)

![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)
![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)
![3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2812714.png)
![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)
![{2-[(4-Fluorophenyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2812719.png)
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)



![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)
![4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2812729.png)